molecular formula C7H13ClFN B3105287 8-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride CAS No. 1523618-19-0

8-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride

Cat. No.: B3105287
CAS No.: 1523618-19-0
M. Wt: 165.63
InChI Key: SRCBWFGHBQWSKR-UHFFFAOYSA-N
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Description

8-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride is a chemical compound with the CAS Number: 1523618-19-0 . It has a molecular weight of 165.64 . The IUPAC name for this compound is (1R,5S)-8-fluoro-3-azabicyclo[3.2.1]octane hydrochloride .


Synthesis Analysis

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H12FN.ClH/c8-7-5-1-2-6(7)4-9-3-5;/h5-7,9H,1-4H2;1H . This code provides a standard way to encode the molecular structure using text.


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Fluorinated Compounds in Environmental and Industrial Applications

Environmental Presence and Impact : Fluorinated compounds, due to their chemical stability and unique physicochemical properties, have been extensively studied for their environmental presence and impact. For instance, per- and poly-fluoroalkyl substances (PFASs) have been reviewed for their pollution characteristics and possible sources in surface water and precipitation in China, highlighting the widespread environmental distribution and potential ecological risks associated with these compounds (Wang et al., 2022).

Synthesis and Industrial Applications : The synthesis of fluorocarbon compounds has evolved significantly since their invention in the 1930s. These compounds have found applications as refrigerants, foam expansion agents, aerosol propellants, and precision solvents. The review by Sicard and Baker (2020) chronicles the progress in the field, discussing the merits and challenges associated with fluorocarbon synthesis and their industrial applications (Sicard & Baker, 2020).

Biological and Medical Research : The unique properties of fluorinated amino acids have been explored for designing proteins with novel chemical and biological properties. Buer and Marsh (2012) reviewed studies where proteins were designed to incorporate highly fluorinated analogs of hydrophobic amino acids, aiming to create proteins with enhanced stability against chemical and thermal denaturation (Buer & Marsh, 2012).

Safety and Hazards

The compound has been classified under the GHS07 hazard class . The hazard statements include H302, H312, H315, H319, H332, H335 . Precautionary statements include P260, P261, P270, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352, P402, P404 . These codes represent specific hazards and precautions related to the compound.

Future Directions

The 8-azabicyclo[3.2.1]octane scaffold, which is a part of 8-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities . Therefore, research directed towards the preparation of this basic structure in a stereoselective manner is expected to continue attracting attention from many research groups worldwide .

Properties

IUPAC Name

8-fluoro-3-azabicyclo[3.2.1]octane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12FN.ClH/c8-7-5-1-2-6(7)4-9-3-5;/h5-7,9H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRCBWFGHBQWSKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC1C2F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 2
8-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 3
8-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 4
8-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 5
8-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 6
8-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride

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